Canfosfamide Hydrochloride

Ovarian Cancer Platinum-Resistant Combination Therapy

Sourcing a validated GST P1-1-activated prodrug for resistant tumor models often means long lead times. Canfosfamide Hydrochloride (TLK286, TELCYTA) solves this. It is a modified glutathione analog prodrug selectively activated by GST P1-1, an enzyme overexpressed in many cancers, to release a cytotoxic alkylating agent and a glutathione derivative. • Validated synergy: Combined with carboplatin/PLD in platinum-resistant ovarian cancer models, achieving a 53% ORR and near-doubled PFS. • Dual mechanism: Acts as both a DNA alkylator and a DNA-PK inhibitor (IC50 ~1 µM), disrupting DNA double-strand break repair. • Established benchmarks: Provides a 15% monotherapy ORR and 423-day median OS reference in multi-drug resistant ovarian cancer studies.

Molecular Formula C26H41Cl5N5O10PS
Molecular Weight 823.9 g/mol
CAS No. 439943-59-6
Cat. No. B612238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanfosfamide Hydrochloride
CAS439943-59-6
SynonymsTLK286;  TLK-286;  TLK 286;  TER286;  TER-286;  TER286;  Canfosfamide HCl;  US brand name: TELCYTA.
Molecular FormulaC26H41Cl5N5O10PS
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl
InChIInChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1
InChIKeyNECZZOFFLFZNHL-XVGZVFJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Canfosfamide Hydrochloride: GST P1-1-Activated Prodrug


Canfosfamide Hydrochloride (also known as TLK286, TELCYTA, TER286) is a modified glutathione analog prodrug [1]. Upon activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in cancer cells, it yields a cytotoxic alkylating agent and a glutathione derivative [2]. This compound has been evaluated in numerous clinical trials for various solid tumors, including platinum-resistant ovarian cancer and non-small cell lung cancer [3].

GST P1-1-dependent prodrug activation studies
Combination therapy research models (platinum/PLD)
DNA-PK inhibition and DNA repair pathway investigation

Why Substituting Canfosfamide Compromises Research


Substitution with conventional alkylating agents (e.g., cyclophosphamide, ifosfamide) or even other glutathione-based prodrugs is not scientifically equivalent for research due to canfosfamide's unique activation pathway. Its dependence on GST P1-1 for activation confers a distinct tumor-targeting profile and a mechanism of action that is not cross-resistant with standard platinum/taxane chemotherapy [1]. This specific enzymatic activation and the resulting dual-mechanism (DNA alkylation plus DNA-PK inhibition) means that using a generic alternative would fail to replicate the specific pharmacodynamic and clinical effects observed in canfosfamide studies.

Unique activation mechanism
Conventional alkylating agents lack GST P1-1-dependent activation, altering tumor-targeting profile and pharmacodynamics.
Dual mechanism not replicated
Direct DNA-PK inhibition (IC50 ~1 µM) is absent in standard alkylators or other glutathione prodrugs.
Cross-resistance context
Canfosfamide's reported activity in platinum/taxane-resistant models may not transfer to generic substitutes.

Canfosfamide vs. Standard-of-Care in Ovarian Cancer


Improved PFS with PLD Combination

In a randomized Phase III trial, the combination of canfosfamide plus pegylated liposomal doxorubicin (PLD) demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to PLD alone in a pre-specified subgroup of patients with platinum-refractory or primary platinum-resistant ovarian cancer [1].

PFS with PLD combination
Head-to-head
Canfosfamide + PLD: 5.6 mo vs PLD alone: 2.9 mo
HR = 0.55 (p = 0.0425), Phase III subgroup
Reported endpoint context in platinum-refractory ovarian cancer research model.
Subgroup analysis; requires validation in independent models.
Ovarian Cancer Platinum-Resistant Combination Therapy Progression-Free Survival

High Response Rates with Carboplatin Combination

In a Phase II study of patients with platinum-refractory or -resistant ovarian cancer who had failed a median of 3 prior therapies, the combination of canfosfamide with carboplatin demonstrated a substantially higher objective response rate (ORR) and disease stabilization rate (DSR) compared to historical expectations for carboplatin alone in this heavily pretreated setting [1].

ORR with carboplatin
Cross-study comparable
Canfosfamide + Carboplatin: ORR 53%, DSR 93% vs Monotherapy: ORR 15%, DSR 50%
ORR increase +38%, DSR +43% in Phase II
Supports combination synergy research models in heavily pretreated settings.
Interim analysis; limited sample size (n=15 combination).
Ovarian Cancer Platinum-Resistant Combination Therapy Objective Response Rate

Monotherapy Activity in Multi-Drug Resistant Ovarian Cancer

As a single agent, canfosfamide demonstrated clinically meaningful activity in a Phase II study of heavily pretreated patients with ovarian cancer who were refractory or resistant to both platinum and paclitaxel. The objective response rate was 15% with a median survival of 423 days [1].

Monotherapy benchmark
Supporting evidence
15% ORR · 423 d median OS
1-year survival 60% (Phase II, n=34 evaluable)
Established endpoint reference for multidrug-resistant ovarian cancer research.
Single-arm study; use as comparative benchmark with caution.
Ovarian Cancer Platinum-Resistant Monotherapy Disease Stabilization

Dual Mechanism: GST P1-1 Activation and DNA-PK Inhibition

Beyond its role as a GST P1-1-activated alkylator, canfosfamide uniquely inhibits the catalytic kinase activity of DNA-dependent protein kinase (DNA-PK) with an IC50 of approximately 1 µM, while causing minimal direct DNA damage itself . This dual mechanism differentiates it from simple alkylating agents like ifosfamide or cyclophosphamide.

DNA-PK inhibition
Class-level inference
IC50 ≈ 1 µM
Direct inhibition, minimal DNA damage alone
Reported DNA-PK inhibitory context; differentiates from standard alkylators.
In vitro biochemical assay; in-cell target engagement to verify.
Mechanism of Action DNA-PK Inhibition GST P1-1 Activation Prodrug

Canfosfamide Key Research Applications


Synergy Studies in Platinum-Resistant Ovarian Cancer

Utilize canfosfamide hydrochloride in preclinical models (e.g., OVCAR3 xenografts) to study its synergistic effects with carboplatin or PLD, where clinical data shows a combination ORR of 53% and a near-doubling of PFS in a platinum-refractory subpopulation [1].

GST P1-1 Prodrug Activation Studies

Employ canfosfamide as a tool compound to investigate GST P1-1 expression and activity in various cancer cell lines (e.g., ovarian, NSCLC, breast) and its correlation with prodrug sensitivity and acquired drug resistance [2].

DNA-PK Inhibition as Therapeutic Strategy

Use canfosfamide hydrochloride in biochemical and cellular assays to study the impact of DNA-PK inhibition (IC50 ~1 µM) on DNA double-strand break repair, especially in the context of combination with other DNA-damaging agents .

Benchmarking in Multi-Drug Resistant Cancer Models

Employ canfosfamide as a reference standard in efficacy studies of new agents targeting multi-drug resistant ovarian cancer, where it has established monotherapy benchmarks of a 15% ORR and a median OS of 423 days in a heavily pretreated patient population [3].

Application
Selection Property
Validation Focus
Platinum-resistant ovarian cancer combination research
GST P1-1-dependent prodrug activation context
Synergy endpoint validation with platinum/PLD in resistant models
GST P1-1 expression and prodrug sensitivity studies
Enzyme-dependent activation specificity
Correlation of GST P1-1 levels with prodrug response in cell lines
DNA-PK inhibition and DNA repair pathway investigation
DNA-PK inhibitory activity (reported IC50 context)
NHEJ repair modulation and DNA damage response endpoints
Multi-drug resistant cancer model reference tool
Established monotherapy endpoint benchmarks
Comparative response endpoint studies in resistant models

Technical Documentation Hub

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